molecular formula C42H60N2O16 B11927994 Fmoc-PEG10-NHS ester

Fmoc-PEG10-NHS ester

Cat. No.: B11927994
M. Wt: 848.9 g/mol
InChI Key: XTKIFEOEHVOXNI-UHFFFAOYSA-N
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Description

Fmoc-PEG10-NHS ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The compound consists of a PEG chain with ten ethylene glycol units, an Fmoc (fluorenylmethyloxycarbonyl) protecting group, and an NHS (N-hydroxysuccinimide) ester functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-PEG10-NHS ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Fmoc-PEG10-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts readily with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation to link the PEG chain to proteins, peptides, and other molecules .

Common Reagents and Conditions

Major Products

The major product of the reaction between this compound and a primary amine is an amide-linked PEGylated molecule. This product retains the Fmoc protecting group, which can be removed under basic conditions to yield the free amine .

Mechanism of Action

The mechanism of action of Fmoc-PEG10-NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group of a target molecule, forming an amide bond and releasing N-hydroxysuccinimide. This reaction is highly efficient and specific, making it ideal for bioconjugation applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-PEG10-NHS ester is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. The ten ethylene glycol units offer sufficient flexibility and hydrophilicity, making it suitable for a wide range of bioconjugation applications .

Properties

Molecular Formula

C42H60N2O16

Molecular Weight

848.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C42H60N2O16/c45-39-9-10-40(46)44(39)60-41(47)11-13-49-15-17-51-19-21-53-23-25-55-27-29-57-31-32-58-30-28-56-26-24-54-22-20-52-18-16-50-14-12-43-42(48)59-33-38-36-7-3-1-5-34(36)35-6-2-4-8-37(35)38/h1-8,38H,9-33H2,(H,43,48)

InChI Key

XTKIFEOEHVOXNI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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